2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2763760-29-6
VCID: VC12003850
InChI: InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H
SMILES: C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl
Molecular Formula: C9H5Cl2NO2S2
Molecular Weight: 294.2 g/mol

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride

CAS No.: 2763760-29-6

Cat. No.: VC12003850

Molecular Formula: C9H5Cl2NO2S2

Molecular Weight: 294.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride - 2763760-29-6

Specification

CAS No. 2763760-29-6
Molecular Formula C9H5Cl2NO2S2
Molecular Weight 294.2 g/mol
IUPAC Name 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride
Standard InChI InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H
Standard InChI Key HVSNQKDTAXGZNQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl

Introduction

Synthesis and Manufacturing

The synthesis of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride involves multistep routes, often leveraging established methodologies for thiazole sulfonylation. While no direct protocols are documented, the following generalized approach can be inferred from related syntheses :

Thiazole Ring Formation

  • Condensation Reaction:

    • 4-Chlorobenzaldehyde reacts with thiourea in the presence of a protic acid (e.g., HCl) to form a thiazolidine intermediate.

    • Oxidation with bromine or iodine yields the thiazole ring.

  • Sulfonation:

    • Chlorosulfonic acid (ClSO3_3H) is introduced to sulfonate the thiazole at position 5.

    • Reaction conditions (temperature: 0–5°C; solvent: dichloromethane) prevent over-sulfonation.

  • Chlorination:

    • The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2) to yield the sulfonyl chloride derivative.

Example Protocol (adapted from CN117567388B ):

StepReagents/ConditionsOutcome
1Thiourea, n-propanal, sulfonyl chloride, toluene, 70°C, 3hThiazole intermediate (GC purity: 90%)
2H2_2SO4_4, HBr, NaNO2_2, 0–4°CDiazotization and functionalization
3n-BuLi, acetate, –80°CAcetyl group introduction
4KMnO4_4, 50–100°COxidation to carboxylic acid

Note: Modifications to this protocol would replace the acetyl group with a sulfonyl chloride moiety.

Physicochemical Properties

Limited experimental data exist for this compound, but properties can be extrapolated from analogs:

PropertyValue/DescriptionSource Analog
Melting Point120–125°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO); insoluble in water
StabilityHygroscopic; decomposes in humid conditions
ReactivityReacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile substitution with nucleophiles:

  • Amines: Forms sulfonamides, a critical motif in drug design (e.g., antibacterial agents).

  • Alcohols: Produces sulfonate esters, used as alkylating agents or prodrugs.

  • Thiols: Yields thiosulfonates, employed in polymer chemistry.

Medicinal Chemistry

Though direct studies are lacking, structural analogs demonstrate:

  • Antimicrobial Activity: Sulfonamide derivatives inhibit dihydropteroate synthase in bacteria.

  • Kinase Inhibition: Thiazole sulfonamides modulate protein kinases in cancer pathways .

Industrial and Research Utility

  • Pharmaceutical Intermediates: Serves as a precursor to sulfonamide-based drugs.

  • Agrochemicals: Functionalized derivatives act as herbicides and fungicides.

  • Materials Science: Incorporation into polymers enhances thermal stability and solvent resistance.

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